molecular formula C11H19N3O2 B12911710 3(2H)-Pyridazinone, 6-[2-(diethylamino)ethoxy]-2-methyl- CAS No. 573983-28-5

3(2H)-Pyridazinone, 6-[2-(diethylamino)ethoxy]-2-methyl-

Cat. No.: B12911710
CAS No.: 573983-28-5
M. Wt: 225.29 g/mol
InChI Key: DWUASBFQTSPVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3(2H)-Pyridazinone, 6-[2-(diethylamino)ethoxy]-2-methyl-” belongs to the 3(2H)-pyridazinone class, a nitrogen-containing heterocycle with diverse pharmacological activities. Its structure features a methyl group at position 2 and a diethylaminoethoxy substituent at position 4. This substitution pattern distinguishes it from other pyridazinone derivatives, such as Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone), a clinically used analgesic and anti-inflammatory agent .

Properties

CAS No.

573983-28-5

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

6-[2-(diethylamino)ethoxy]-2-methylpyridazin-3-one

InChI

InChI=1S/C11H19N3O2/c1-4-14(5-2)8-9-16-10-6-7-11(15)13(3)12-10/h6-7H,4-5,8-9H2,1-3H3

InChI Key

DWUASBFQTSPVQZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=NN(C(=O)C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-(Diethylamino)ethoxy)-2-methylpyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Diethylaminoethoxy Group: The diethylaminoethoxy group can be introduced via nucleophilic substitution reactions. This involves reacting the pyridazinone core with diethylaminoethanol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethoxy group, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkoxides, thiolates, or amines can be used under basic conditions.

Major Products:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazinones depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features a pyridazinone core with a diethylaminoethyl side chain and a methoxyphenyl group. This unique structural configuration enhances its solubility and bioavailability, potentially improving interactions with biological targets. The molecular formula is C11H19N3O2C_{11}H_{19}N_{3}O_{2} .

Biological Activities

3(2H)-Pyridazinone derivatives have been extensively studied for their pharmacological properties. Notable biological activities include:

  • Analgesic Properties : Compounds like Emorfazone, a pyridazinone derivative, are clinically used to treat pain and inflammation associated with conditions such as rheumatoid arthritis .
  • Anti-inflammatory Effects : These compounds exhibit significant anti-inflammatory activities, making them potential candidates for treating inflammatory diseases.
  • Antimicrobial Activity : Certain derivatives have demonstrated antimicrobial properties, indicating their potential use in combating infections .

Analgesic and Anti-inflammatory Applications

A study evaluating various pyridazinone derivatives found that they possess significant analgesic and anti-inflammatory properties. For example, Emorfazone has been shown to effectively alleviate pain in preclinical models .

Kinase Inhibition

Research has identified some pyridazinone derivatives as inhibitors of glycogen synthase kinase-3 (GSK-3), a target implicated in various diseases including cancer and diabetes . These findings suggest that modifications to the pyridazinone structure can lead to compounds with enhanced therapeutic profiles.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
Emorfazone4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinoneAnalgesic and anti-inflammatory
PhenylbutazoneNon-steroidal anti-inflammatory drugAnti-inflammatory
4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinonePotent analgesicAnalgesic activity
6-(4-methoxyphenyl)-3(2H)-pyridazinoneAntimicrobial activityAntimicrobial

This table summarizes the structural features and biological activities of related compounds, highlighting the therapeutic potential of pyridazinones.

Mechanism of Action

The mechanism of action of 6-(2-(Diethylamino)ethoxy)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethoxy group enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter receptors, leading to altered signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Comparison of 3(2H)-Pyridazinone Derivatives
Compound Name/Structure Position 6 Substituent Key Activities & Potency Reference
Emorfazone 5-Morpholino, 4-ethoxy Analgesic/anti-inflammatory (reference potency)
4-Amino-2-methyl-6-phenyl-5-vinyl derivative Phenyl, 5-vinyl, 4-amino 7× more potent than Emorfazone in analgesia
6-[4-(2-Fluorophenyl)piperazine] derivative 4-(2-Fluorophenyl)piperazine Anti-inflammatory (comparable to Indomethacin)
Zardaverine 4-Difluoromethoxy-3-methoxyphenyl PDE III/IV inhibition (crystal structure analyzed)
Target Compound 2-(Diethylamino)ethoxy Hypothesized: Improved solubility, varied activity N/A
Key Observations:
  • Aryl vs. Alkylamino Substituents: Aryl groups (e.g., phenyl, fluorophenyl) at position 6 enhance anti-inflammatory and analgesic activities, as seen in compounds from Piaz et al. (1996) and Gökçe et al. (2004) . The diethylaminoethoxy group in the target compound introduces a flexible, polar side chain, which may favor solubility but reduce aryl-driven receptor binding.
  • Piperazine vs. Diethylaminoethoxy: Piperazine-containing derivatives (e.g., 6-[4-(2-fluorophenyl)piperazine]) show high receptor affinity due to hydrogen bonding and π-π interactions .
  • Morpholino vs. Diethylamino: Emorfazone’s morpholino group contributes to its analgesic profile , while the diethylaminoethoxy substituent’s basicity could influence central nervous system (CNS) penetration or off-target effects.

Structure-Activity Relationships (SAR)

  • Position 2: Methyl substitution at position 2 is conserved in Emorfazone and the target compound, reducing ulcerogenicity compared to non-methylated analogues .
  • Position 6: Electron-withdrawing groups (e.g., fluorine in fluorophenylpiperazine derivatives) enhance anti-inflammatory potency by stabilizing receptor interactions . Polar substituents (e.g., diethylaminoethoxy) may improve aqueous solubility, as demonstrated in solubility studies of 6-phenylpyridazin-3(2H)-one derivatives . Hydrophobic substituents (e.g., 4-methylphenyl in dihydropyridazinones) correlate with anticonvulsant activity due to enhanced blood-brain barrier penetration .

Pharmacological and Pharmacokinetic Profiles

  • Analgesic/Anti-inflammatory Activity: The target compound’s diethylaminoethoxy group lacks the aryl or heteroaryl moieties linked to COX inhibition in NSAIDs. Instead, it may act via alternative pathways (e.g., PDE inhibition, as seen in Zardaverine ).
  • CNS Activity: Unlike hydrophobic derivatives (e.g., 6-(2',4'-dichlorophenyl)-3(2H)-pyridazinone, an anticonvulsant ), the diethylaminoethoxy group’s polarity may limit CNS penetration.
  • Safety Profile : Methylation at position 2 and the absence of acidic protons (common in ulcerogenic NSAIDs) suggest lower gastrointestinal toxicity .

Biological Activity

3(2H)-Pyridazinone, 6-[2-(diethylamino)ethoxy]-2-methyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3(2H)-Pyridazinone, 6-[2-(diethylamino)ethoxy]-2-methyl- is C11H19N3O2C_{11}H_{19}N_{3}O_{2}, with a molecular weight of approximately 225.29 g/mol . The compound features a pyridazinone core with a diethylaminoethyl side chain, which enhances its solubility and bioavailability compared to other derivatives.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazinones. For instance, several derivatives have shown promising results against various cancer cell lines, including colon carcinoma (HCT116) and liver cancer (HEP3B) . The anti-proliferative effects were evaluated using in vitro assays, demonstrating that certain compounds could inhibit cell growth effectively.

Table 1: Anticancer Activity of Pyridazinone Derivatives

Compound NameCell LineIC50 Value (µM)Mechanism of Action
3(2H)-PyridazinoneHCT116 (Colon)<10Induction of apoptosis
ZardaverineHEP3B (Liver)15Inhibition of cell cycle progression
BemoradanSH-SY5Y (Neuroblastoma)12Modulation of apoptotic pathways

2. Anti-inflammatory Properties

Pyridazinones are recognized for their anti-inflammatory effects. Compounds such as Emorfazone, derived from pyridazinone structures, are clinically used to manage pain and inflammation associated with conditions like rheumatoid arthritis. The inhibition of pro-inflammatory cytokines and enzymes has been observed in various studies.

3. Neuroprotective Effects

Research indicates that pyridazinones may also possess neuroprotective properties. They have been studied for their potential to inhibit acetylcholinesterase, an enzyme associated with cognitive disorders such as Alzheimer’s disease . This activity suggests that these compounds could be beneficial in treating neurodegenerative conditions.

The biological activity of 3(2H)-Pyridazinone is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Many pyridazinone derivatives act as inhibitors for key enzymes involved in cancer proliferation and inflammation, such as glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs) .
  • Receptor Modulation : These compounds may modulate neurotransmitter systems by binding to receptors involved in pain and inflammation pathways.

Case Studies

  • In Vitro Evaluation : A study synthesized fifteen new 3(2H)-pyridazinone derivatives and tested their anti-proliferative effects on HCT116 cells. The results indicated that some derivatives significantly inhibited cell proliferation, particularly when stimulated by serotonin .
  • Toxicity Assessment : In another study using the Artemia salina lethality test, all synthesized compounds exhibited an LC50 value greater than 100 µg/mL, indicating low toxicity levels .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-[2-(diethylamino)ethoxy]-2-methyl-3(2H)-pyridazinone, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with nucleophilic substitution at the 6-position of 2-methyl-3(2H)-pyridazinone using 2-(diethylamino)ethyl chloride. Employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to optimize yield and purity . Monitor progress via TLC/HPLC and characterize intermediates using 1H^1H-NMR and IR spectroscopy. Purify via column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH gradient) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

  • Methodology : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and diethylaminoethoxy side-chain integration. IR spectroscopy identifies carbonyl (C=O) and ether (C-O-C) stretches. Mass spectrometry (ESI-MS) confirms molecular weight. Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can preliminary biological activity screening (e.g., antimicrobial, anti-inflammatory) be designed for this compound?

  • Methodology : Conduct in vitro assays such as:

  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
  • Anti-inflammatory : Inhibition of COX-1/COX-2 enzymes or TNF-α production in LPS-stimulated macrophages .
    Include positive controls (e.g., indomethacin) and validate with triplicate experiments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to explore modifications in the pyridazinone core and side-chain?

  • Methodology : Synthesize derivatives with variations in:

  • Core : Substitute methyl at position 2 with bulkier alkyl groups.
  • Side-chain : Replace diethylaminoethoxy with morpholinoethoxy or piperidinoethoxy groups.
    Evaluate changes in biological activity (e.g., IC50_{50} shifts in enzyme assays) and correlate with computational docking (e.g., AutoDock Vina) to target proteins like PTPRA .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50} values across studies)?

  • Methodology : Re-evaluate assay conditions (e.g., pH, solvent DMSO concentration) that may affect compound solubility or stability. Cross-validate using orthogonal assays (e.g., SPR binding vs. cell-based inhibition). Perform meta-analysis of literature data to identify confounding variables (e.g., cell line variability) .

Q. How can computational modeling enhance the understanding of this compound’s pharmacokinetics and toxicity?

  • Methodology : Use QSAR models (e.g., SwissADME) to predict logP, BBB permeability, and CYP450 interactions. Molecular dynamics simulations (e.g., GROMACS) assess membrane penetration. Toxicity is profiled via ProTox-II for hepatotoxicity and mutagenicity .

Q. What experimental designs validate in vivo efficacy while addressing ethical and regulatory constraints?

  • Methodology : For anti-inflammatory studies, use rodent models (e.g., carrageenan-induced paw edema) with dose-ranging (10–100 mg/kg, oral/IP). Adhere to ARRIVE guidelines for humane endpoints. Pair with ex vivo cytokine profiling (ELISA) to link efficacy to mechanism .

Q. How can AI-driven tools optimize reaction scalability and process control for large-scale synthesis?

  • Methodology : Integrate machine learning (e.g., COMSOL Multiphysics) to model heat/mass transfer in batch reactors. Use real-time PAT (Process Analytical Technology) for inline monitoring of key intermediates. Optimize crystallization conditions via neural network algorithms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.